(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, also known as DMABN or JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. DMABN is a potent and selective inhibitor of the protein kinase CK1α, which plays a key role in regulating the Wnt signaling pathway. The Wnt signaling pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.
作用機序
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide exerts its anti-cancer effects by inhibiting the activity of CK1α, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway is frequently dysregulated in cancer, and plays a critical role in promoting tumor growth and survival. By inhibiting CK1α, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide blocks the activation of the Wnt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to downregulate the expression of several key genes involved in the Wnt signaling pathway, including β-catenin and cyclin D1.
実験室実験の利点と制限
One of the main advantages of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide is its high potency and selectivity for CK1α, which allows for the specific targeting of the Wnt signaling pathway in cancer cells. However, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide and its use in cancer therapy. One area of interest is the development of more stable and soluble formulations of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, which would allow for more widespread use in preclinical and clinical studies. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide therapy, which would allow for more personalized treatment approaches. Finally, there is also interest in exploring the use of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide in combination with other targeted therapies or immunotherapies, which may enhance its anti-cancer effects.
合成法
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide can be synthesized using a multi-step process that involves the coupling of a pyridine derivative with a pyrazole derivative, followed by the addition of a dimethylamino group and a butenamide moiety. The synthesis of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been described in detail in several publications and involves the use of various reagents and catalysts.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20(2)9-5-7-15(22)19-16(13-6-4-8-17-10-13)14-11-18-21(3)12-14/h4-8,10-12,16H,9H2,1-3H3,(H,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZNOSOTBBSHQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。